molecular formula C30H28N4O4Zn B12973929 Zn(II) Deuteroporphyrin IX

Zn(II) Deuteroporphyrin IX

Katalognummer: B12973929
Molekulargewicht: 573.9 g/mol
InChI-Schlüssel: AWLDATKNAASRNV-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zinc(II) Deuteroporphyrin IX: is a metalloporphyrin compound where a zinc ion is coordinated to the nitrogen atoms of the deuteroporphyrin IX macrocycle. This compound is a derivative of protoporphyrin IX and is known for its role in various biochemical and industrial applications. The presence of the zinc ion imparts unique chemical properties to the deuteroporphyrin IX, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc(II) Deuteroporphyrin IX can be synthesized through several methods. One common approach involves the treatment of deuteroporphyrin IX dimethyl ester with zinc acetate in a suitable solvent such as methanol or chloroform. The reaction typically proceeds at room temperature and results in the formation of Zinc(II) Deuteroporphyrin IX .

Industrial Production Methods: Industrial production of Zinc(II) Deuteroporphyrin IX often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Zinc(II) Deuteroporphyrin IX undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. One notable reaction is the Friedel-Crafts acylation at the meso position of the porphyrin ring .

Common Reagents and Conditions:

Major Products:

    Benzoylated Derivatives: Formed during electrophilic substitution reactions.

    Oxidized Products: Resulting from oxidation reactions, often leading to the formation of hydroxylated or carboxylated derivatives.

    Reduced Products: Formed during reduction reactions, leading to the formation of reduced porphyrin derivatives.

Vergleich Mit ähnlichen Verbindungen

Zinc(II) Deuteroporphyrin IX can be compared with other metalloporphyrins such as:

Zinc(II) Deuteroporphyrin IX stands out due to its unique combination of catalytic, inhibitory, and photosensitizing properties, making it a versatile compound in various fields of research and application.

Eigenschaften

Molekularformel

C30H28N4O4Zn

Molekulargewicht

573.9 g/mol

IUPAC-Name

zinc;3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron

InChI

InChI=1S/C30H30N4O4.Zn/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);/q;+2/p-2

InChI-Schlüssel

AWLDATKNAASRNV-UHFFFAOYSA-L

Kanonische SMILES

[H+].[H+].CC1=CC2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=CC(=N5)C=C1[N-]2)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Zn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.